Lipophilicity (XLogP3) Head-to-Head: N-(4-Methylphenyl) vs. N–H and N–CH₃ Analogs
The target compound exhibits a computed XLogP3 of 1.9, compared to 0.3 for 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol (CAS 7677-49-8, the N–H analog) and 0 for 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethanol (CAS 296798-35-1, the N–CH₃ analog), as reported by PubChem [1]. The 1.6–1.9 log-unit increase in XLogP3 for the target compound places it within the optimal lipophilicity window (logP 1–3) associated with favorable passive membrane permeability and oral absorption, whereas the comparators fall near or below the lower threshold, potentially limiting their cellular penetration [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | CAS 7677-49-8: XLogP3 = 0.3; CAS 296798-35-1: XLogP3 = 0 |
| Quantified Difference | ΔXLogP3 = +1.6 (vs. 7677-49-8); ΔXLogP3 = +1.9 (vs. 296798-35-1) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem 2025.09.15 release |
Why This Matters
The 1.6–1.9 log-unit lipophilicity advantage directly predicts superior passive membrane permeability, making the target compound more suitable for cell-based assays and in vivo studies where intracellular target engagement is required.
- [1] PubChem Compound Summaries for CID 44247277 (XLogP3=1.9), CID 135412581 (XLogP3=0.3), CID 1366633 (XLogP3=0). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
